2,3-Dimethylbenzenesulfonic acid

Description

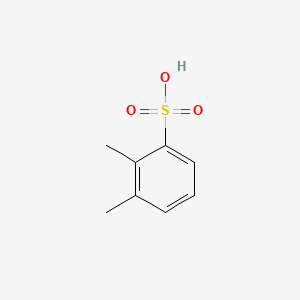

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXDRXVIRVJQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881225 | |

| Record name | 2,3-Xylenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25241-16-1, 25321-41-9 | |

| Record name | 2,3-Dimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25241-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025321419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Xylenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethylbenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39HBC4LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dimethylbenzenesulfonic Acid and Its Derivatives

Direct Sulfonation Approaches to Dimethylbenzenes

The most conventional and industrially significant method for synthesizing 2,3-dimethylbenzenesulfonic acid is through the direct sulfonation of o-xylene (B151617) (2,3-dimethylbenzene). This process involves the introduction of a sulfonic acid group (–SO₃H) onto the aromatic ring.

Electrophilic Aromatic Sulfonation of Xylenes (B1142099)

The cornerstone of direct synthesis is the electrophilic aromatic substitution (SEAr) reaction. wikipedia.orgnih.gov In this process, an electrophile attacks the electron-rich benzene (B151609) ring of o-xylene. The actual electrophilic species is typically sulfur trioxide (SO₃) or its protonated form, which is generated from concentrated or fuming sulfuric acid (oleum). google.com The reaction mechanism proceeds through the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore the aromaticity of the ring, resulting in the sulfonated product.

Optimization of Sulfonating Reagents and Reaction Conditions

The efficiency and selectivity of the sulfonation of o-xylene are highly dependent on the choice of sulfonating agent and the reaction conditions.

Sulfonating Agents: Common reagents include concentrated sulfuric acid, oleum (B3057394) (solutions of SO₃ in H₂SO₄), chlorosulfuric acid, and liquid sulfur trioxide. wikipedia.orgchemicalbook.com The choice of agent influences the reaction rate and the formation of byproducts. For instance, using sulfur trioxide is highly efficient but can lead to more side reactions if not properly controlled. chemicalbook.com To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can be added when using sulfuric acid, which prevents the water formed during the reaction from reversing it. chemicalbook.com

Reaction Conditions: Temperature is a critical parameter. The sulfonation of 2,3-dimethylbenzene is typically conducted at controlled temperatures, often in the range of 80–120°C. In industrial applications, continuous sulfonation processes are often employed, where o-xylene is reacted with sulfur trioxide in a specialized reactor to ensure consistent quality and yield. The molar ratio of the reactants is also optimized to ensure complete monosulfonation while minimizing the production of undesired disulfonated products and sulfones. prepchem.com

Regioselectivity and Isomer Control in Direct Synthesis

When sulfonating o-xylene, the position of the incoming sulfonic acid group is directed by the two existing methyl groups. The methyl groups are activating and ortho-, para-directing. In o-xylene, this leads to potential substitution at the 4- and 3-positions. The steric hindrance presented by the two adjacent methyl groups plays a significant role in determining the ratio of the resulting isomers: 2,3-dimethyl-1-benzenesulfonic acid and 3,4-dimethyl-1-benzenesulfonic acid.

Research into the sulfonation of o-xylene with concentrated aqueous sulfuric acid has shown that the isomer distribution is dependent on the precise nature of the sulfonating entity, which varies with the concentration of the sulfuric acid. Two primary mechanisms have been identified, each yielding different isomer ratios.

| Sulfonating Entity | Sulfuric Acid Concentration | Temperature | 2,3-Dimethyl-1-benzenesulfonic Acid (ortho to one methyl group) | 3,4-Dimethyl-1-benzenesulfonic Acid (para to one methyl group) |

| H₂S₂O₇ | High | 25.0°C | 45.1% (± 0.4%) | 54.9% (± 0.4%) |

| H₃SO₄⁺ | Lower | 25.0°C | 6.5% (± 0.9%) | 93.5% (± 0.9%) |

This table presents data on the isomer distribution during the sulfonation of o-xylene, based on findings from kinetic studies. rsc.orgorgsyn.org

The mechanism involving H₂S₂O₇, which predominates in highly concentrated acid, is less selective due to increased steric hindrance when substituting at the position ortho to a methyl group. rsc.org In contrast, the H₃SO₄⁺ mechanism, favored at lower acid concentrations, shows a strong preference for substitution at the less sterically hindered 4-position, leading to a much higher yield of the 3,4-isomer. rsc.orgorgsyn.org

Indirect Synthetic Routes to Sulfonic Acid Structures

While direct sulfonation is the most common approach, indirect methods provide alternative pathways to this compound and its derivatives, often starting from precursors that already contain a sulfur-based functional group or a suitable leaving group.

Nucleophilic Substitution Pathways Involving Sulfur Nucleophiles

An alternative to electrophilic attack on the aromatic ring is nucleophilic aromatic substitution (SNAr). This method involves reacting an aromatic compound with a good leaving group (such as a halogen) with a sulfur-containing nucleophile. For the synthesis of aryl sulfonic acids, this can be achieved by reacting an appropriate aromatic halide with a sulfite (B76179), such as sodium sulfite. chemicalbook.com

This reaction is most effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemicalbook.com In the case of synthesizing this compound, a potential precursor would be a halogenated o-xylene, for example, 1-chloro-2,3-dimethylbenzene. The reaction would proceed as follows:

C₆H₃(CH₃)₂Cl + Na₂SO₃ → C₆H₃(CH₃)₂SO₃Na + NaCl

The resulting sodium sulfonate salt can then be acidified to yield this compound. However, this route is generally less common for simple alkylbenzenes like xylenes because the methyl groups are activating, which does not favor the SNAr mechanism. This pathway is more significant for producing sulfonic acids from aromatic systems that contain strong deactivating groups. chemicalbook.com

Hydrolytic Cleavage of Sulfonic Acid Derivatives (e.g., Sulfonyl Chlorides, Sulfonamides)

A well-established indirect method for preparing sulfonic acids is through the hydrolysis of their more reactive derivatives, such as sulfonyl chlorides or sulfonamides. This multi-step approach offers a high degree of regiochemical control.

The synthesis of 2,3-dimethylbenzenesulfonyl chloride can be achieved by reacting o-xylene with chlorosulfonic acid. orgsyn.orggoogle.com The resulting sulfonyl chloride is a key intermediate.

C₆H₄(CH₃)₂ + HSO₃Cl → C₆H₃(CH₃)₂SO₂Cl + H₂O

Once isolated, the 2,3-dimethylbenzenesulfonyl chloride can be readily hydrolyzed to the corresponding sulfonic acid. orgsyn.org

C₆H₃(CH₃)₂SO₂Cl + H₂O → C₆H₃(CH₃)₂SO₃H + HCl

This hydrolysis is typically straightforward and provides a clean route to the final product, avoiding some of the impurities, like sulfones, that can form during high-temperature direct sulfonation. orgsyn.org Historical synthetic methods have documented the preparation of o-xylene-3-sulfonic acid (an older name for this compound) through a sequence involving chlorination followed by hydrolysis, underscoring the utility of this indirect route.

Reactions Utilizing Aryl Organometallic Precursors with Sulfur Trioxide

The synthesis of aromatic sulfonic acids, including this compound, can be achieved through the use of aryl organometallic precursors. This method typically involves a two-step process: the formation of a sulfinate intermediate, followed by its oxidation to the corresponding sulfonic acid. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a sulfur dioxide (SO₂) source, rather than directly with sulfur trioxide (SO₃). The resulting aryl sulfinate is then oxidized to the desired sulfonic acid.

The reaction between an aryl Grignard reagent and sulfur dioxide is a well-established method for preparing aromatic sulfinic acids. stackexchange.com For instance, 2,3-dimethylphenylmagnesium bromide, prepared from the corresponding 1-bromo-2,3-dimethylbenzene, can be reacted with sulfur dioxide to yield magnesium 2,3-dimethylbenzenesulfinate. Subsequent acidification furnishes 2,3-dimethylbenzenesulfinic acid. This intermediate can then be oxidized to this compound using various oxidizing agents like hydrogen peroxide, potassium permanganate (B83412), or nitric acid. chemicalbook.com

While direct sulfonation with sulfur trioxide is a common industrial process for many aromatic compounds, its reaction with highly reactive aryl organometallics can be challenging to control. However, a related process involves the reaction of molten aryl sulfones with sulfur trioxide under anhydrous conditions to produce aryl sulfone sulfonic acids. google.com This highlights the reactivity of SO₃ with aromatic sulfur compounds.

A general representation of the synthesis via an organometallic intermediate is shown below:

Step 1: Formation of the Aryl Sulfinate Ar-MgX + SO₂ → Ar-SO₂MgX Ar-SO₂MgX + H⁺ → Ar-SO₂H

Step 2: Oxidation to the Sulfonic Acid Ar-SO₂H + [O] → Ar-SO₃H

| Aryl Precursor | Organometallic Reagent | SO₂ Source | Intermediate | Oxidizing Agent | Product |

| 1-Bromo-2,3-dimethylbenzene | 2,3-Dimethylphenylmagnesium bromide | Gaseous SO₂ | 2,3-Dimethylbenzenesulfinic acid | H₂O₂ | This compound |

| 1-Iodo-2,3-dimethylbenzene | 2,3-Dimethylphenyllithium | DABSO (DABCO·(SO₂)₂) organic-chemistry.org | 2,3-Dimethylbenzenesulfinic acid | KMnO₄ | This compound |

Advanced Synthetic Strategies for Substituted Dimethylbenzenesulfonic Acids

Modern synthetic chemistry offers sophisticated strategies for the preparation of substituted dimethylbenzenesulfonic acids, enabling the introduction of chirality and the derivatization from already functionalized aromatic systems. These methods provide access to a diverse range of complex molecules with tailored properties.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral sulfonic acids is an area of growing interest due to their potential applications as chiral catalysts and resolving agents. acs.orgresearchgate.net While direct asymmetric synthesis of a chiral version of this compound itself is not straightforward, chiral analogs can be prepared through several strategic approaches.

One of the most common methods for obtaining enantiomerically pure sulfonic acids is the resolution of a racemic mixture . google.comarkat-usa.org This involves reacting the racemic sulfonic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. arkat-usa.org Once separated, the pure enantiomer of the sulfonic acid can be recovered by treatment with a strong acid. For a hypothetical racemic 2,3-dimethyl-4-ethylbenzenesulfonic acid, a chiral amine like (S)-(+)-phenylglycinol could be employed as the resolving agent. acs.org

Another advanced strategy is the synthesis of axially chiral sulfonic acids . acs.org This type of chirality arises from restricted rotation around a single bond, often a C-N or C-C bond. To create an axially chiral analog of this compound, one could envision introducing bulky substituents at positions ortho to a bond axis, thereby hindering free rotation. For example, a derivative of this compound could be prepared where a substituted naphthyl or biphenyl (B1667301) group is attached, creating the potential for atropisomerism. The synthesis often involves the construction of the biaryl system followed by sulfonation or the coupling of pre-sulfonated precursors. researchgate.net

Biocatalysis also presents a powerful tool for stereoselective synthesis. ucl.ac.uk Enzymes such as monooxygenases can be used for the enantioselective oxidation of sulfides to chiral sulfoxides, which are valuable intermediates. While not directly producing sulfonic acids, these chiral sulfoxides can be further oxidized to the corresponding chiral sulfonic acids, offering a green and highly selective synthetic route.

| Strategy | Description | Example of Chiral Resolving Agent (for resolution) | Potential Chiral Product |

| Resolution of Racemic Mixture | Separation of enantiomers via formation of diastereomeric salts with a chiral base. | (-)-Camphor-10-sulfonic acid arkat-usa.org | Enantiomerically pure substituted dimethylbenzenesulfonic acid |

| Axially Chiral Synthesis | Creation of a molecule with hindered rotation around a single bond, leading to non-superimposable atropisomers. | Not applicable | Axially chiral dimethylbenzenesulfonic acid derivative |

| Biocatalytic Oxidation | Use of enzymes for the stereoselective oxidation of a prochiral sulfide (B99878) to a chiral sulfoxide (B87167), followed by further oxidation. | Not applicable | Chiral sulfoxide precursor to a chiral sulfonic acid |

Derivatization from Pre-functionalized Aromatic Systems

Synthesizing substituted 2,3-dimethylbenzenesulfonic acids can be efficiently achieved by starting with aromatic rings that already possess certain functional groups. This approach allows for greater control over the regiochemistry of the final product.

One classic method involves the diazotization of a substituted aminobenzene, followed by a reaction that introduces the sulfonic acid group. chemicalbook.com For example, starting with a substituted 2,3-dimethylaniline, a diazonium salt can be formed using sodium nitrite (B80452) and a strong acid. This diazonium salt can then be converted to the corresponding sulfonic acid. A related method is the preparation of a sulfonyl chloride from the diazonium salt by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, which can then be hydrolyzed to the sulfonic acid. google.com

Modern C-H functionalization techniques offer powerful tools for the synthesis of complex aromatic compounds. nih.gov While direct C-H sulfonation with high regioselectivity can be challenging, multi-step sequences that begin with a regioselective C-H activation are becoming more common. For instance, a halogen or boronic acid group can be introduced at a specific position on the 2,3-dimethylbenzene ring through directed ortho-metalation or other C-H functionalization strategies. This pre-functionalized intermediate can then be converted to the sulfonic acid via methods such as palladium-catalyzed coupling with a sulfite source or conversion to an organometallic reagent followed by reaction with SO₂ and oxidation.

The synthesis of substituted benzenesulfonyl chlorides, which are stable and versatile precursors to sulfonic acids and their derivatives, is also a key strategy. These can be prepared from the corresponding anilines, phenols, or by direct chlorosulfonation of an activated aromatic ring. rsc.orgnih.gov

| Pre-functionalized System | Reaction Sequence | Reagents | Product |

| Substituted 2,3-Dimethylaniline | Diazotization followed by sulfonation | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Substituted this compound |

| 2,3-Dimethylphenol | Electrophilic aromatic substitution (Sulfonation) | H₂SO₄/SO₃ | Hydroxy-2,3-dimethylbenzenesulfonic acid |

| 1-Bromo-2,3-dimethyl-x-substituent | Metal-halogen exchange, then reaction with SO₂ and oxidation | 1. n-BuLi2. SO₂3. H₂O₂ | Substituted this compound |

Spectroscopic and Advanced Analytical Characterization of 2,3 Dimethylbenzenesulfonic Acid Systems

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energy states of bonds, which are unique to the compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups of 2,3-Dimethylbenzenesulfonic acid. The sulfonic acid group (-SO₃H) and the substituted benzene (B151609) ring give rise to strong, identifiable absorption bands in the infrared spectrum.

The key vibrational modes for this compound include the O-H stretch of the sulfonic acid group, the asymmetric and symmetric stretching of the S=O bonds, and various vibrations associated with the aromatic ring and methyl groups. The broadness of the O-H stretch is a characteristic feature, resulting from hydrogen bonding. The strong absorptions from the S=O stretches are typically prominent and serve as a clear indicator of the sulfonic acid moiety. illinois.edu

Table 1: Key FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H Stretch | Sulfonic Acid (-SO₃H) |

| ~2925 | C-H Asymmetric Stretch | Methyl (-CH₃) |

| ~2855 | C-H Symmetric Stretch | Methyl (-CH₃) |

| ~1600, ~1470 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1170–1250 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |

| 1030–1050 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |

| ~800 | C-H Aromatic Out-of-Plane Bending | Substituted Benzene |

Note: The exact peak positions can vary based on the sample state (e.g., solid, liquid) and the presence of water.

Raman Spectroscopy and Excited-State Resonance Raman Spectroscopy Investigations

For these types of compounds, the Raman spectra are typically dominated by bands corresponding to the aromatic ring and the sulfonic acid group. A notable feature in the Raman spectra of aromatic sulfonic acids is a complex band around 1124 cm⁻¹ which involves contributions from C-S stretching, C-C stretching, and SO₃ vibrations. nih.gov The precise position and intensity of the ring vibrations are sensitive to the substitution pattern, meaning the spectrum of the 2,3-dimethyl isomer would be distinct from its 2,4- or 2,5- counterparts.

Excited-state resonance Raman spectroscopy has not been extensively reported for this specific compound. Such studies would require a suitable electronic transition (chromophore) to be present in the molecule, which for this compound would be the π-π* transitions of the benzene ring, typically occurring in the deep UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound provides a clear map of the different types of protons in the molecule. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and are expected to appear as a complex multiplet pattern in the aromatic region of the spectrum. The two methyl groups, being in different positions relative to the sulfonic acid group, are also expected to have distinct chemical shifts.

In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons typically resonate between δ 7.4 and 7.6 ppm, while the methyl protons appear further upfield, between δ 2.3 and 2.5 ppm. illinois.edu The acidic proton of the -SO₃H group is often broad and its chemical shift can be highly variable depending on the concentration and the presence of water.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (3H) | 7.4 - 7.6 | Multiplet |

| Methyl Protons (6H) | 2.3 - 2.5 | Two Singlets |

| Sulfonic Acid Proton (1H) | Variable | Singlet (broad) |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six unique aromatic carbons and the two methyl carbons.

Mass Spectrometry (MS) Techniques for Molecular Identification and Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For a polar compound like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique.

With a molecular formula of C₈H₁₀O₃S, the monoisotopic mass of this compound is approximately 186.04 Da. chemspider.com In negative ion mode ESI-MS, the compound is expected to be readily detected as the deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of approximately 185.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would provide further structural confirmation. A characteristic fragmentation pathway for aromatic sulfonic acids is the loss of the SO₃ group (80 Da), which would result in a significant fragment ion.

Table 3: Expected Mass Spectrometry Data for this compound (Negative ESI)

| m/z (amu) | Ion | Description |

| ~185.03 | [M-H]⁻ | Deprotonated molecular ion |

| ~105.07 | [M-H-SO₃]⁻ | Fragment resulting from loss of sulfur trioxide |

Note: The exact m/z values are calculated based on the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Direct analysis of sulfonic acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their high polarity, low volatility, and thermal lability. Consequently, derivatization is a mandatory step to convert the non-volatile acid into a volatile derivative suitable for GC analysis. mdpi.comacs.org This chemical modification improves volatility, enhances peak symmetry, and ensures thermal stability during analysis. mdpi.comgcms.cz

Common derivatization strategies involve alkylation or silylation. gcms.cz Alkylation, particularly methylation, is frequently employed. Reagents such as trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to convert the sulfonic acid group into its corresponding methyl ester. nih.govosti.gov This process can be automated for high-throughput analysis, improving reproducibility. mdpi.comnih.gov The resulting methyl ester of this compound is more volatile and amenable to GC separation and subsequent mass spectrometric detection. nih.gov

Another approach is pyrolysis-GC-MS, where the sample is thermally decomposed into smaller, volatile fragments that are characteristic of the original molecule. researchgate.net For sulfonated aromatic compounds, this can lead to the identification of key pyrolysis products, such as aniline (B41778) and aminonaphthalene, which can serve as identifiers for the parent compound. researchgate.net

Table 1: GC-MS Derivatization Reagents for Sulfonic Acids

| Derivatization Reagent | Reaction Type | Derivative Formed | Key Advantages |

|---|---|---|---|

| Trimethylsulfonium Hydroxide (TMSH) | Alkylation (Methylation) | Methyl Ester | Can be automated for online derivatization, improving throughput and reproducibility. mdpi.comnih.gov |

| Pentafluorobenzyl Bromide (PFBBr) | Alkylation | Pentafluorobenzyl Ester | Creates a derivative with high electron affinity, enhancing detection by Electron Capture Detectors (ECD). gcms.cz |

| Trimethyloxonium tetrafluoroborate (TMO.BF4) | Alkylation (Methylation) | Methyl Ester | Effective for simultaneous derivatization of different acid types in complex samples like soil. osti.gov |

| Potassium Iodide (KI) / Dimethylformamide (DMF) / Trifluoroacetic Anhydride ((CF3CO)2O) | Deoxidization & Derivatization | - | A system reported for converting sulfonates into stable, volatile derivatives for GC-MS analysis. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for the analysis of this compound and related compounds, as it can directly analyze polar and non-volatile molecules without derivatization. waters.comcsic.es The most common ionization technique for sulfonic acids is Electrospray Ionization (ESI), typically operated in negative ion mode. upce.czmetwarebio.com In this mode, the sulfonic acid group readily deprotonates to form a stable [M-H]⁻ anion, which is the primary ion observed in the mass spectrum. upce.cz

The choice of mobile phase is critical. While organic acids are often used to improve peak shape in reversed-phase chromatography, their presence can affect ESI response. nih.gov The use of volatile buffers like ammonium (B1175870) formate (B1220265) is common, as they are compatible with MS detection. csic.esupce.cz However, adduct formation, such as [M+Na]⁺, can sometimes compete with the desired deprotonated ion in ESI, potentially reducing sensitivity and reproducibility. nih.gov

Tandem mass spectrometry (MS-MS) is particularly valuable for the differentiation of isomers, such as the various isomers of dimethylbenzenesulfonic acid. csic.esnih.gov By inducing fragmentation of the parent ion, specific fragment ions can be monitored, allowing for the discrimination and quantification of positional isomers that may not be separable by chromatography alone. nih.gov

Table 2: Typical LC-MS Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Typical Setting | Purpose/Rationale |

|---|---|---|

| Chromatography Mode | Reversed-Phase (e.g., C18) or Mixed-Mode | Provides separation based on hydrophobicity and/or ion-exchange. helixchrom.com |

| Mobile Phase | Acetonitrile (B52724)/Water with Formic Acid or Ammonium Formate | Ensures analyte solubility and compatibility with MS detection. csic.es |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes the formation of the [M-H]⁻ ion, which is highly stable for sulfonic acids. upce.cz |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring only the m/z of the target analyte(s) and their fragments. nih.gov |

| Collision Energy (for MS-MS) | Optimized (e.g., 35-50 eV) | Induces characteristic fragmentation for structural confirmation and isomer differentiation. csic.esnih.gov |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.comyoutube.com It is considered a "green" alternative to normal-phase HPLC, significantly reducing the consumption of organic solvents. chromatographytoday.com When coupled with mass spectrometry, SFC-MS becomes a highly effective tool for analyzing a wide range of compounds, including polar analytes like sulfonic acids. nih.govnih.gov

The analysis of this compound by SFC-MS has been demonstrated in environmental monitoring, specifically for its detection in drinking water. normandata.euwabolu.de In this context, SFC-MS can provide robust and sensitive detection in complex aqueous matrices. The elution strength of the supercritical CO₂ is typically modulated by adding a polar organic solvent, such as methanol (B129727), as a modifier. nih.gov This allows for the efficient elution and separation of polar compounds from the chromatographic column.

The coupling to MS is often achieved via an ESI source, similar to LC-MS, allowing for sensitive and selective detection. nih.gov SFC-MS is particularly advantageous for its high efficiency and fast separation times, stemming from the low viscosity and high diffusivity of supercritical fluids. youtube.comchromatographytoday.com

Table 3: Application of SFC-MS for this compound Detection

| Application Context | Matrix | Finding | Reference |

|---|

| PM Chemicals in Drinking Water | Surface Water, Bank Filtrate | this compound was successfully identified and quantified by SFC-MS during studies of water treatment processes. normandata.euwabolu.de |

Chromatographic Separation and Quantitative Determination Methods

Quantitative analysis and purity assessment of this compound rely on robust chromatographic separation methods. The choice of technique depends on the sample matrix, the required sensitivity, and whether isomer separation is necessary.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is routinely used to determine the purity of the compound and to analyze it within complex mixtures. vwr.com For instance, the purity of xylene sulfonic acid isomers is often specified as ≥98.0% as determined by HPLC. vwr.com

The separation of positional isomers, such as 2,3-, 2,4-, and 2,5-dimethylbenzenesulfonic acid, is a common analytical challenge. This is often achieved using reversed-phase columns (e.g., C18) with an aqueous-organic mobile phase, typically containing acetonitrile or methanol. rsc.orgchromforum.org The mobile phase is usually acidified with agents like phosphoric acid or formic acid to ensure consistent ionization of the analyte and to improve peak shape. sielc.com For MS compatibility, volatile acids like formic acid are preferred. sielc.com The separation of xylene isomers can be challenging on standard C18 columns, but can be achieved with optimized conditions or by using specialized columns, such as those with phenyl-based stationary phases. rsc.orgchromforum.org

Table 4: Example HPLC Conditions for Separation of Related Aromatic Isomers

| Analytes | Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|

| Xylene Isomers | MIL-53(Fe) packed column | Acetonitrile/Water (100:0) | 0.6 mL/min | UV at 254 nm. rsc.org |

| Chlorotoluene Isomers | MIL-53(Fe) packed column | Acetonitrile/Water (100:0) | 0.6 mL/min | UV at 254 nm. rsc.org |

| 5-Amino-o-xylene-4-sulphonic acid | Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV |

Ion Chromatography (IC) for Anionic Sulfonic Acid Determination

Ion Chromatography (IC) is an ideal method for the determination of ionic species, making it perfectly suited for the analysis of the 2,3-dimethylbenzenesulfonate anion in aqueous samples. nih.gov The technique utilizes an ion-exchange stationary phase to separate analytes based on their charge and ionic interactions. For anionic sulfonic acids, an anion-exchange column is used. nih.govresearchgate.net

Detection is typically achieved using a conductivity detector, often preceded by a suppressor column. The suppressor reduces the background conductivity of the eluent and converts the analyte into its more conductive acid form, thereby enhancing detection sensitivity. nih.govthermofisher.com A common eluent system for separating a wide range of anions, including aromatic sulfonic acids, is a potassium hydroxide (KOH) or sodium hydroxide (NaOH) gradient. nih.govcromlab-instruments.es This method allows for the simultaneous determination of multiple sulfonic acids and other inorganic anions in a single run. nih.govresearchgate.net

Table 5: General Ion Chromatography Method for Sulfonic Acid Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | High-capacity anion-exchange (e.g., Dionex IonPac AS11 or AS20) | Provides retention and separation of anions. thermofisher.comcromlab-instruments.es |

| Eluent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Gradient | The increasing hydroxide concentration elutes anions based on their affinity for the stationary phase. nih.gov |

| Detection | Suppressed Conductivity | Offers high sensitivity and selectivity for ionic species by reducing background noise. nih.gov |

| Application | Determination of sulfonic acids in water samples (e.g., seawater, wastewater). nih.govresearchgate.net | Allows for trace-level quantification in complex environmental matrices. |

Reversed-Phase Liquid Chromatography (RPLC) for Retention Behavior Analysis

The retention behavior of this compound in Reversed-Phase Liquid Chromatography (RPLC) is governed by its interaction with the non-polar stationary phase (commonly C18) and the polar mobile phase. As a strong acid, it is fully ionized (anionic) in typical RPLC mobile phases (pH 2-8). This high polarity results in very weak retention on a standard RPLC column, as the analyte has a much stronger affinity for the mobile phase than the stationary phase. helixchrom.com

To achieve adequate retention and separation, the chromatographic conditions must be modified. One common approach is ion-pair chromatography. nih.govresearchgate.net A cationic ion-pairing reagent, such as a tetraalkylammonium salt, is added to the mobile phase. This reagent forms a neutral ion-pair with the sulfonate anion, increasing its hydrophobicity and thus its retention on the RPLC column.

Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, can be employed. helixchrom.com For instance, a column with both C18 chains and anion-exchange functional groups can effectively retain sulfonic acids. helixchrom.com The retention is then controlled by a combination of factors, including the organic solvent concentration (e.g., acetonitrile), which influences the reversed-phase interaction, and the buffer pH and ionic strength, which control the anion-exchange interaction. helixchrom.com This dual retention mechanism provides greater flexibility and control over the separation.

Table 6: Factors Influencing Retention of Sulfonic Acids in RPLC

| Factor | Effect on Retention | Mechanism |

|---|---|---|

| Organic Modifier % (e.g., Acetonitrile) | Increasing % decreases retention. | Reduces the polarity of the mobile phase, causing the analyte to elute faster (classic reversed-phase behavior). helixchrom.com |

| Ion-Pair Reagent Concentration | Increasing concentration generally increases retention (up to a point). | More ion-pair reagent is available to form a neutral, more hydrophobic complex with the analyte anion. nih.gov |

| Mobile Phase pH | Minimal effect on the analyte itself (always ionized), but can affect the stationary phase. | Can influence the charge of residual silanol (B1196071) groups on silica-based columns, affecting peak shape. helixchrom.com |

| Buffer Concentration (in Mixed-Mode) | Increasing concentration decreases retention. | The buffer ions compete with the analyte for the ion-exchange sites on the stationary phase, leading to earlier elution. helixchrom.com |

Other Advanced Characterization Techniques (e.g., Electron Spin Resonance Spectroscopy)

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational structural and molecular weight information for this compound, a deeper understanding of its electronic properties, potential radical species, and solid-state structure necessitates the application of other advanced analytical methods. Among these, Electron Spin Resonance (ESR) spectroscopy stands out for its unique ability to probe paramagnetic species, though its direct application to this compound is not extensively documented in public literature. The discussion below explores the theoretical application of ESR and other relevant advanced techniques by drawing parallels with studies on analogous aromatic and sulfonyl compounds.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules and materials with unpaired electrons. For a diamagnetic molecule like this compound, direct ESR analysis would not yield a signal. However, ESR becomes an invaluable tool for studying radical species that could be generated from this compound through various processes such as oxidation, radiolysis, or photolysis.

The study of sulfonyl radicals (RSO₂•) and sulfinyl radicals (RSO•) derived from aromatic and aliphatic precursors provides a framework for how ESR could be utilized. rsc.orgrsc.org For instance, if this compound were to form a sulfonyl radical, ESR spectroscopy could provide detailed information about the electronic structure and the delocalization of the unpaired electron onto the aromatic ring. rsc.org

Key parameters obtained from an ESR spectrum, such as the g-factor and hyperfine coupling constants, would be characteristic of the radical's environment. The interaction of the unpaired electron with the magnetic nuclei of the hydrogen and potentially ¹³C atoms on the dimethylphenyl group would lead to a complex hyperfine splitting pattern. Analysis of this pattern could elucidate the spin density distribution across the molecule, offering insights into the influence of the two methyl groups on the electronic properties of the radical.

In practice, due to the often transient nature of such radicals, spin trapping techniques are commonly employed. nih.gov This involves the use of a "spin trap" molecule that reacts with the short-lived radical to form a more stable paramagnetic adduct, which can then be readily studied by ESR.

| Potential Radical Species for ESR Study | Information Obtainable from ESR | Analogous Systems Studied |

| 2,3-Dimethylbenzenesulfonyl Radical | Electronic structure, spin density distribution, conformational analysis. | Aromatic and aliphatic sulphonyl radicals. rsc.org |

| Radical adducts of this compound | Identification of transient radical species. | Spin trapping of various organic radicals. nih.gov |

Other Potentially Applicable Advanced Techniques

X-ray Crystallography: For the solid form of this compound, single-crystal X-ray diffraction could provide the definitive three-dimensional structure. This would precisely determine bond lengths, bond angles, and the conformation of the sulfonyl group relative to the aromatic ring. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state and for validating computational models. Studies on other functionalized materials have demonstrated the power of X-ray diffraction in elucidating detailed structural information. researchgate.net

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods can complement experimental data. These studies can predict spectroscopic properties, electronic structure, and reaction mechanisms. For instance, computational modeling could be used to simulate the ESR spectra of potential radical derivatives of this compound, aiding in the interpretation of experimental results.

Advanced Chromatographic-Spectroscopic Combinations: While HPLC is common, its coupling with advanced detectors can provide more detailed information. For example, techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) would be highly effective for the separation and sensitive detection of this compound from complex mixtures and for the structural elucidation of its isomers and potential degradation products.

Computational and Theoretical Studies on 2,3 Dimethylbenzenesulfonic Acid Molecular Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For a compound like 2,3-dimethylbenzenesulfonic acid, DFT can provide significant insights into its chemical behavior.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and activation energies. In the context of this compound, this is particularly relevant for understanding its synthesis via the sulfonation of o-xylene (B151617).

Studies on the sulfonation of xylene isomers have shown that the distribution of the resulting sulfonic acid isomers is dependent on the reaction conditions and the sulfonating agent. For instance, the sulfonation of o-xylene can lead to different isomers, and their relative abundance is governed by the kinetic and thermodynamic stability of the intermediates and transition states. DFT calculations can elucidate the energetic profiles of these pathways. For example, a study on the sulfonation of o-xylene in aqueous sulfuric acid has provided data on the isomer distribution, which is influenced by the nature of the sulfonating species (H₂S₂O₇ or H₃SO₄⁺). nih.gov

Table 1: Isomer Distribution in the Sulfonation of o-Xylene at 25.0°C nih.gov

| Sulfonating Entity | 3-Substitution (%) | 4-Substitution (%) |

| H₂S₂O₇ | 45.1 ± 0.4 | 54.9 ± 0.4 |

| H₃SO₄⁺ | 6.5 ± 0.9 | 93.5 ± 0.9 |

This table illustrates how computational studies, supported by experimental data, can determine the likelihood of forming different isomers. Similar DFT calculations could precisely model the sulfonation of o-xylene to yield this compound and its isomers.

Furthermore, DFT has been employed to study the mechanisms of reactions involving benzenesulfonic acid, such as esterification. A study on the esterification of benzenesulfonic acid with methanol (B129727) investigated four different mechanistic pathways, concluding that a low activation barrier exists for the SN1 pathway via a sulfonylium cation intermediate. researchgate.netrsc.org Such a theoretical approach could be directly applied to predict the reactivity of this compound in similar transformations.

The reactivity and stability of this compound are significantly influenced by its functional groups: the sulfonic acid group (-SO₃H) and the two methyl groups (-CH₃). The sulfonic acid group is strongly electron-withdrawing, which affects the electron density distribution in the benzene (B151609) ring. Conversely, the methyl groups are electron-donating. The ortho-positioning of the methyl groups also introduces steric hindrance around the sulfonic acid group.

Quantum-chemical studies on methyl-substituted benzenes have shown that methyl groups can alter the symmetry, fluorescence, and intersystem crossing rate constants of the aromatic system. rsc.org Steric hindrance caused by methyl groups can decrease the rate of certain reactions while increasing others. rsc.org DFT calculations can quantify these electronic and steric effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. For this compound, the interplay between the electron-withdrawing sulfonic acid group and the electron-donating, sterically hindering methyl groups would be a key area for DFT investigation to predict its reactivity in electrophilic aromatic substitution and other reactions.

Similarly, other spectroscopic properties like infrared (IR) and Raman vibrational frequencies, as well as UV-Vis electronic absorption spectra, can be predicted using DFT and its time-dependent extension (TD-DFT). Theoretical studies on xylene isomers have demonstrated the use of TD-DFT to calculate UV-Vis spectra and assign electronic transitions. researchgate.net

Ab Initio and Semi-Empirical Molecular Orbital Calculations

Ab initio and semi-empirical molecular orbital methods, while often less computationally intensive than DFT for very large systems, can also provide valuable information about the electronic structure and properties of molecules like this compound.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without the use of empirical parameters. These methods can be used to calculate molecular geometries, energies, and other properties with high accuracy, though at a significant computational cost. For a molecule of the size of this compound, these calculations are feasible and could be used to benchmark results from other methods like DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems or for preliminary, qualitative investigations of molecular properties.

Molecular Dynamics Simulations for Solvation and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its behavior in solution and its interactions with other molecules or surfaces.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time. This allows for the study of dynamic processes such as solvation, conformational changes, and aggregation.

For this compound, which has surfactant-like properties, MD simulations could be used to study its behavior in aqueous solutions. This would involve simulating a single molecule or a collection of molecules in a box of water molecules to understand how the sulfonic acid and methyl groups interact with water. Such simulations can provide information on the structure of the hydration shell around the molecule and the dynamics of the water molecules. Similar simulations have been performed for other sulfonated polymers and surfactants to understand water transport and the structure of the water phase. nih.gov

Computational Modeling of Adsorption Processes and Surface Interactions

The adsorption of this compound onto various surfaces is relevant to its applications, for example, as a hydrotrope or in formulations. Computational modeling can provide a molecular-level understanding of these adsorption processes.

Techniques such as Grand Canonical Monte Carlo (GCMC) and molecular dynamics (MD) simulations are commonly used to model adsorption. These simulations can predict adsorption isotherms, determine the preferred adsorption sites on a surface, and calculate the heat of adsorption.

While specific adsorption studies on this compound are scarce, research on the adsorption of xylene isomers on various materials like zeolites and metal-organic frameworks (MOFs) provides a framework for how such studies could be conducted. nih.govcore.ac.uk These studies often use computational methods to understand the selective adsorption of different isomers based on their size, shape, and interaction with the adsorbent surface. A theoretical study on the adsorption of xylene isomers on a palladium surface used extended Hückel theory to predict binding energies and preferred orientations. Similar computational approaches could be applied to model the adsorption of this compound on surfaces of interest, providing valuable data for the design of materials with specific adsorption properties.

Chemical Reactivity and Derivatization Chemistry of 2,3 Dimethylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2,3-dimethylbenzenesulfonic acid is subject to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. organic-chemistry.org The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the two methyl groups (-CH₃) and the sulfonic acid group (-SO₃H).

Methyl groups are activating and ortho-, para-directing due to their positive inductive (+I) effect, which increases the electron density of the ring, making it more susceptible to electrophilic attack. docbrown.infolibretexts.org Conversely, the sulfonic acid group is a deactivating, meta-directing group because of its strong electron-withdrawing nature. docbrown.infomsu.edu

In this compound, the sulfonic acid group is at position 1, with methyl groups at positions 2 and 3. The directing effects of these groups on incoming electrophiles are summarized below:

The sulfonic acid group at C1 directs incoming electrophiles to the meta positions (C3 and C5). However, C3 is already substituted.

The methyl group at C2 directs to the ortho (C1, C3) and para (C5) positions. These are all substituted or sterically hindered.

The methyl group at C3 directs to the ortho (C2, C4) and para (C6) positions. C2 is substituted.

The combined influence suggests that electrophilic attack is most likely to occur at positions 4, 5, and 6, which are ortho or para to the activating methyl groups and not sterically blocked. The deactivating nature of the sulfonic acid group means that forcing conditions may be required for these reactions to proceed. For instance, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comlibretexts.org Halogenation, such as bromination, would require a Lewis acid catalyst.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of -SO₃H (at C1) | Influence of -CH₃ (at C2) | Influence of -CH₃ (at C3) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| 4 | Meta (favorable) | Para (favorable) | Ortho (favorable) | High |

| 5 | Meta (favorable) | Ortho (favorable) | Meta (favorable) | High |

| 6 | Ortho (unfavorable) | Meta (unfavorable) | Para (favorable) | Moderate |

Transformations of the Sulfonic Acid Moiety

The sulfonic acid group is a reactive functional group that can undergo several transformations.

Oxidation Pathways and Product Characterization

The oxidation of arylsulfonic acids is a complex process that can lead to the cleavage of the carbon-sulfur bond. While direct oxidation of the sulfonic acid group itself is not a common synthetic transformation, oxidative conditions can affect the entire molecule. For instance, the oxidation of related sulfur compounds like sulfones to sulfonic acids has been reported under specific conditions, such as in microdroplets. nsf.govnih.gov The oxidation of some sulfonic acids can proceed to sulfate, indicating a breakdown of the molecule. researchgate.net Characterization of such oxidation products would typically involve spectroscopic techniques like NMR and mass spectrometry to identify the resulting fragments.

Reduction Pathways to Sulfinic and Sulfenic Acid Derivatives

The reduction of arylsulfonic acids to their corresponding sulfinic or sulfenic acids is a challenging transformation. However, related reductions have been documented. For example, arylsulfonic acid salts can be reduced to the corresponding disulfides using reagents like phosphorus pentabromide. acs.orgacs.org This reaction proceeds through a sulfonyl bromide intermediate.

More direct routes to sulfinate derivatives have been developed, such as an iron-catalyzed radical coupling reaction to form arylsulfinates. rsc.org The reduction of sulfenic acids, which are the primary products of thiol oxidation, has also been studied, particularly in biological contexts. nih.gov While specific protocols for the direct reduction of this compound to its sulfinic or sulfenic acid derivatives are not widely reported, these general methods suggest potential pathways for such transformations.

Reactions Involving the Methyl Substituents (e.g., Halogenation, Nitration)

The two methyl groups on the benzene ring can also participate in chemical reactions, most notably halogenation and oxidation.

Halogenation: Side-chain halogenation of alkylbenzenes can be achieved through a free-radical mechanism, typically initiated by UV light or heat in the presence of a halogen like chlorine or bromine. orgoreview.compearson.com This would lead to the substitution of hydrogen atoms on the methyl groups with halogen atoms. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom onto one or both methyl groups. It is known that metal ions can promote ring halogenation, so their absence is crucial for selective side-chain substitution. google.com

Oxidation: The methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. libretexts.orgmnstate.edu This reaction would convert this compound into 2,3-dicarboxybenzenesulfonic acid.

Nitration: While electrophilic nitration typically occurs on the aromatic ring, nitration of the side chain is less common for simple alkylbenzenes. The nitration of p-xylene (B151628) has been studied extensively, leading to mono-, di-, and trinitro-p-xylenes depending on the reaction conditions. nih.gov However, these are ring nitrations.

Table 2: Potential Reactions of the Methyl Groups of this compound

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Side-Chain Halogenation | Cl₂ or Br₂ with UV light/heat; NBS with peroxide | 2-(Halomethyl)-3-methylbenzenesulfonic acid, 2,3-bis(halomethyl)benzenesulfonic acid |

| Oxidation | KMnO₄, NaOH, heat; then H₃O⁺ | 2,3-Dicarboxybenzenesulfonic acid |

Condensation and Coupling Reactions in Organic Synthesis

This compound and its derivatives can participate in condensation and coupling reactions, which are important for building larger molecules.

Condensation Reactions: A condensation reaction involves the joining of two molecules with the loss of a small molecule, such as water. wikipedia.orgslideshare.netyoutube.com Arylsulfonic acids can undergo condensation with formaldehyde (B43269) to form polymeric products. google.com These condensation products have applications as dispersing agents. The sulfonic acid group of this compound can also react with alcohols or amines to form sulfonate esters or sulfonamides, respectively.

Coupling Reactions: The sulfonic acid group is generally not a good leaving group for traditional cross-coupling reactions. However, methods have been developed for the cross-coupling of sulfonic acid derivatives. rsc.org For instance, aryldiazonium salts, which can be prepared from aromatic amines, are highly reactive intermediates used in various coupling reactions to form azo compounds. globalresearchonline.net While not a direct reaction of the sulfonic acid, derivatization of the aromatic ring could open pathways for such coupling reactions. Additionally, arylsulfonic acids are known to act as catalysts in various organic reactions, such as the hydrolysis of esters and polymers. mst.edu

Environmental Fate and Degradation Studies of Dimethylbenzenesulfonic Acids

Chemical Degradation Pathways in Aqueous and Environmental Systems

The stability of the sulfonate group and the aromatic ring in 2,3-dimethylbenzenesulfonic acid is significantly influenced by the chemical conditions of the aqueous environment, particularly pH.

Under basic conditions, the degradation of aromatic sulfonic acids is generally less facile than under acidic conditions. The sulfonate group is relatively stable towards nucleophilic attack. However, under more extreme alkaline conditions and elevated temperatures, nucleophilic aromatic substitution could potentially occur, leading to the formation of hydroxylated derivatives, though this is not considered a primary degradation pathway under typical environmental conditions.

The primary degradation products of this compound through chemical pathways are expected to result from desulfonation and, to a lesser extent, demethylation.

Desulfonation: This is the principal chemical degradation pathway, leading to the formation of 1,2-dimethylbenzene (o-xylene) and sulfate ions.

Demethylation: While less common, oxidative conditions can lead to the removal of one or both methyl groups, resulting in the formation of toluenesulfonic acids or benzenesulfonic acid, respectively.

| Degradation Pathway | Reactant | Key Condition | Primary Products |

| Acid-Catalyzed Desulfonation | This compound | Low pH | 1,2-Dimethylbenzene, Sulfuric Acid |

| Base-Catalyzed Hydrolysis (speculative) | This compound | High pH, High Temperature | 2,3-Dimethylphenol |

| Oxidative Demethylation | This compound | Strong Oxidizing Agents | 3-Methylbenzenesulfonic acid, Benzenesulfonic acid |

Photochemical and Oxidative Degradation Processes

Photochemical degradation, involving the absorption of light, can be a significant transformation pathway for aromatic compounds in sunlit surface waters. Direct photolysis of benzenesulfonic acids can occur, leading to the cleavage of the C-S bond. nih.gov The presence of photosensitizers in natural waters, such as nitrate and dissolved organic matter, can also lead to indirect photolysis through the generation of reactive species like hydroxyl radicals. nih.gov

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading benzenesulfonic acids. nih.gov These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. nih.gov The degradation of benzenesulfonic acid by sonochemically generated hydroxyl radicals has been shown to produce hydroxylated derivatives as initial products. nih.gov

| Process | Key Reactive Species | Potential Degradation Products |

| Direct Photolysis | Photons (UV light) | 1,2-Dimethylbenzene, Sulfate |

| Indirect Photolysis | Hydroxyl Radicals (•OH) | Hydroxylated 2,3-dimethylbenzenesulfonic acids, Ring-opened aliphatic compounds |

| Advanced Oxidation Processes (AOPs) | Hydroxyl Radicals (•OH) | Hydroxylated intermediates, Ring cleavage products, Carbon dioxide, Water, Sulfate |

Biotransformation and Biodegradation Potential

The biodegradation of sulfonated aromatic compounds is a crucial environmental process. While some sulfonated aromatics are resistant to microbial attack, certain microorganisms have been shown to utilize them as a source of carbon or sulfur. d-nb.info The biodegradation of linear alkylbenzene sulfonates (LAS), which share the benzenesulfonate (B1194179) functional group, has been extensively studied, and bacterial consortia capable of their complete degradation have been isolated. nih.gov

The initial step in the aerobic biodegradation of aromatic sulfonates often involves desulfonation, catalyzed by specific enzymes. d-nb.info This can be followed by the degradation of the resulting aromatic hydrocarbon. For this compound, this would lead to the formation of 1,2-dimethylbenzene, which is known to be biodegradable. The microbial communities in soil and water can adapt to degrade such compounds, although the rate of degradation can be influenced by environmental factors such as nutrient availability and the presence of other carbon sources.

| Microbial Process | Enzymatic Step | Intermediate | Potential Final Products |

| Aerobic Biodegradation | Desulfonation | 1,2-Dimethylbenzene | Carbon Dioxide, Water, Biomass, Sulfate |

Occurrence and Monitoring in Environmental Matrices

Specific data on the occurrence and monitoring of this compound in environmental matrices such as water, soil, and sediment is scarce. However, as a member of the xylenesulfonic acid group, it may be present in industrial wastewaters where it is used as a surfactant, catalyst, or intermediate. nih.gov Monitoring for such compounds typically involves analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to achieve the necessary sensitivity and selectivity for detection in complex environmental samples. The presence of related benzenesulfonic acid derivatives has been reported in various environmental compartments, indicating the potential for this compound to also be found in areas impacted by industrial activities.

Emerging Research Frontiers and Advanced Applications of 2,3 Dimethylbenzenesulfonic Acid

Integration into Energy Storage Systems (e.g., Aqueous Organic Redox Flow Batteries)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale, cost-effective energy storage. The performance of these batteries is highly dependent on the properties of the electrolyte, particularly the solubility and stability of the organic redox-active species. osti.govnih.gov While 2,3-dimethylbenzenesulfonic acid itself is not a primary redox-active material, its properties as a strong acid and a highly soluble aromatic sulfonate make it relevant to this field.

The introduction of sulfonic acid groups is a key strategy for increasing the water solubility of organic redox molecules, such as quinones, which are often studied for AORFBs. osti.govosti.gov For instance, research on anthraquinone (B42736) derivatives has demonstrated that sulfonation leads to solubilities greater than 1 M in acidic media. osti.gov In this context, this compound can be viewed in two potential roles:

As a supporting electrolyte: Its high solubility and strong acidic nature can help maintain a low-resistance, highly conductive acidic environment, which is crucial for efficient ion transport between the electrodes. This is analogous to the use of sulfuric acid in many conventional battery systems. osti.gov

As a structural motif: The dimethylbenzenesulfonate group could be incorporated into larger, more complex redox-active molecules. This functionalization would aim to enhance the molecule's solubility and chemical stability in the aqueous electrolyte, preventing capacity fade over repeated charge-discharge cycles. osti.gov

Research has explored various sulfonated compounds for AORFBs, including dihydroxybenzene-disulfonic acid and phenazine (B1670421) analogs, highlighting the importance of the sulfonate group in developing stable, high-performance aqueous electrolytes. osti.govgoogle.com The exploration of isomers like this compound as either additives or functional groups remains a viable frontier for optimizing AORFB performance.

Development of Functional Materials and Dyes

The reactivity of the sulfonic acid group and the aromatic ring allows this compound to serve as a versatile building block for new materials.

This compound and its isomers are utilized in polymer science primarily as catalysts and functionalizing agents. As a strong Brønsted-Lowry acid, it can catalyze polymerization reactions, such as the synthesis of various resins and heterocyclic compounds. smolecule.com

A more advanced application is in the functionalization of polymers. The sulfonic acid group can be introduced into polymer backbones through sulfonation reactions, a process that imparts valuable properties to the material. Sulfonated polymers exhibit increased hydrophilicity, thermal stability, and, most importantly, ion-exchange capabilities. nih.gov This makes them suitable for applications such as:

Ion-exchange membranes: In technologies like fuel cells and redox flow batteries, these membranes selectively transport cations (like H⁺) while blocking the crossover of other species. nih.gov

Polymer electrolytes: The sulfonic acid groups provide proton conductivity, a critical function in various electrochemical devices.

The sulfonation of a polymer with a molecule like this compound can precisely control the degree of functionalization, allowing for the fine-tuning of the material's properties for specific applications. nih.gov

In the dye industry, aromatic sulfonic acids and their derivatives are fundamental intermediates. While this compound is not a dye itself, it serves as a precursor to key components used in the synthesis of azo dyes. Azo dyes, which constitute a large class of synthetic colorants, are prepared through a two-step process involving diazotization and coupling. unb.ca

The crucial step often involves an aromatic amine. Aminated versions of dimethylbenzenesulfonic acid are important dye intermediates. dyestuffintermediates.com For example, the synthesis of various dyes, including C.I. Food Red 2 and C.I. Acid Orange 9, utilizes 2-Amino-3,5-dimethylbenzenesulfonic acid as the diazo component. dyestuffintermediates.com The synthesis pathway to such an intermediate could start from 2,3-dimethylbenzene, which is first sulfonated to produce this compound. Subsequent standard industrial reactions, such as nitration and reduction, would convert it into the corresponding amino-sulfonic acid, ready for use in dye synthesis. This positions this compound as a foundational building block for certain classes of high-performance dyes. researchgate.net

Table 1: Properties of Dimethylbenzenesulfonic Acid Isomers

| Property | This compound | 2,4-Dimethylbenzenesulfonic Acid | 2,5-Dimethylbenzenesulfonic Acid |

|---|---|---|---|

| Synonym | o-Xylene-3-sulfonic acid | m-Xylene-4-sulfonic acid | p-Xylene-2-sulfonic acid |

| Molecular Formula | C₈H₁₀O₃S | ||

| Molecular Weight | 186.23 g/mol | ||

| Primary Use | Chemical Intermediate, Catalyst | Intermediate for dyes, pharmaceuticals, catalyst smolecule.com | Surfactant, Intermediate nih.gov |

Role in Pharmaceutical and Biologically Active Molecule Synthesis

In pharmaceutical chemistry, this compound is valued as a strong organic acid catalyst that is less oxidizing than mineral acids like sulfuric or nitric acid. This characteristic is advantageous in multi-step syntheses where sensitive functional groups must be preserved. It is employed as a catalyst for a range of reactions, including esterifications, condensations, and the formation of heterocyclic compounds, which are common scaffolds in drug molecules. smolecule.commdpi.com

Furthermore, it can serve as an important intermediate in the synthesis of more complex, biologically active molecules. The sulfonic acid group can be used as a leaving group in nucleophilic substitution reactions or to direct other substituents to specific positions on the aromatic ring before being removed. Its isomers, such as 2,4-dimethylbenzenesulfonic acid, are known to be intermediates in the production of pharmaceuticals and agrochemicals. smolecule.com

Exploration as Chiral Resolving Agents and in Asymmetric Synthesis

The separation of racemic mixtures into pure enantiomers is a critical process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org One of the most established methods for this separation on an industrial scale is optical resolution via the formation of diastereomeric salts. wikipedia.orglibretexts.org

The principle of this method relies on the reaction of a racemic mixture (a 50:50 mix of two enantiomers) with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. libretexts.orglibretexts.org For a racemic mixture of a base (a mixture of R-base and S-base), a chiral acid (e.g., (+)-acid) is used as the resolving agent.

The reaction produces a pair of diastereomeric salts: [(R-base)-(+)-acid] and [(S-base)-(+)-acid]. pbworks.com Crucially, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt crystallizes out of the solution first and can be isolated by filtration. pbworks.com After separation, a strong base is used to neutralize the acid, liberating the pure enantiomer of the amine. pbworks.com

It is important to note that the resolving agent must itself be chiral. This compound is an achiral molecule and therefore cannot be used as a chiral resolving agent. However, the principle is well-demonstrated by chiral sulfonic acids. A classic example is (+)-camphor-10-sulfonic acid, a widely used chiral resolving agent for racemic bases. libretexts.orglibretexts.org The exploration of novel, efficient chiral resolving agents is a constant pursuit in synthetic chemistry, and while this compound is not a candidate, its structural class (aromatic sulfonic acids) is a source of effective resolving agents.

Table 2: Examples of Chiral Acid Resolving Agents

| Chiral Resolving Acid | Type of Compound Resolved | Principle |

|---|---|---|

| (+)-Tartaric Acid | Racemic Amines (e.g., α-methylbenzylamine) pbworks.com | Forms diastereomeric salts with different solubilities. |

| (-)-Mandelic Acid | Racemic Alcohols (after derivatization), Racemic Amines libretexts.org | Forms separable diastereomeric salts or esters. |

| (+)-Camphor-10-sulfonic acid | Racemic Bases libretexts.org | A strong chiral acid that forms crystalline diastereomeric salts. |

| Brucine (Chiral Base) | Racemic Acids libretexts.org | A naturally occurring chiral base used to resolve acidic compounds. |

Application in Chiral Auxiliaries

The field of asymmetric synthesis, which is dedicated to the selective synthesis of a specific enantiomer of a chiral molecule, heavily relies on the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a non-chiral substrate to direct a subsequent reaction to proceed with a high degree of stereoselectivity. While direct and extensive research on this compound as a chiral auxiliary is not widely documented, its structural features and the principles of chiral resolution suggest potential applications in this domain.

The primary mechanism through which acidic or basic compounds are used in chiral separations is through the formation of diastereomeric salts. A racemic mixture of a chiral base, for example, can be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. dokumen.pub Although this compound is itself achiral, it can be utilized in the resolution of chiral compounds. For instance, it can form salts with chiral amines or other basic compounds, and while these salts would be enantiomeric, the principles of diastereomeric salt formation are key to understanding its potential derivatives.

Furthermore, derivatives of this compound have been synthesized, indicating its role as a scaffold for more complex chiral molecules. An example is the synthesis of 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide. The synthesis of such chiral sulfonamides from 2,3-dimethylbenzenesulfonyl chloride highlights a pathway to potential chiral auxiliaries.

A relevant example of a similar compound's application is seen in a patent for producing tert-leucine, where an aqueous solution of 3,4-dimethylbenzenesulfonic acid, an isomer of this compound, is used in the optical resolution of this amino acid. google.com The process involves the precipitation of a salt of the desired enantiomer. google.com This underscores the utility of dimethylbenzenesulfonic acids in chiral separations.

The table below summarizes related compounds and their roles in chiral applications, illustrating the potential for this compound.

| Compound/Derivative | Application in Chiral Synthesis | Research Finding |

| 3,4-Dimethylbenzenesulfonic acid | Optical resolution of tert-leucine | Used as a resolving agent to precipitate the desired enantiomer as a salt. google.com |

| 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide | Potential Chiral Auxiliary | Synthesized from 2,3-dimethylbenzenesulfonyl chloride, demonstrating a pathway to chiral derivatives. |

| (R)-[1,1'-Binaphthalene]-2,2'-disulfonic acid | Chiral Building Block | A commercially available chiral disulfonic acid used in asymmetric synthesis. mdpi.com |

Design and Synthesis of Novel Sensing Platforms and Devices